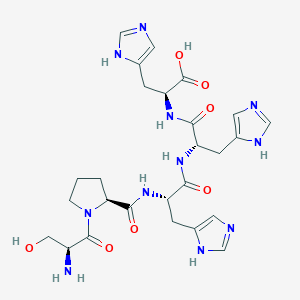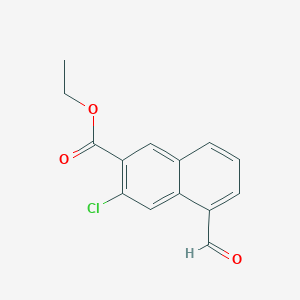![molecular formula C16H21ClN2O B14192670 [1-Butyl-4-chloro-2-(2,6-dimethylphenyl)-1H-imidazol-5-yl]methanol CAS No. 832155-02-9](/img/structure/B14192670.png)
[1-Butyl-4-chloro-2-(2,6-dimethylphenyl)-1H-imidazol-5-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-Butyl-4-chloro-2-(2,6-dimethylphenyl)-1H-imidazol-5-yl]methanol: is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a butyl group, a chloro substituent, and a dimethylphenyl group attached to an imidazole ring. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-Butyl-4-chloro-2-(2,6-dimethylphenyl)-1H-imidazol-5-yl]methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,6-dimethylbenzene and an appropriate alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.
Chlorination: The chloro substituent can be introduced through a halogenation reaction using chlorine gas or a chlorinating agent like thionyl chloride.
Butylation: The butyl group can be added via a nucleophilic substitution reaction using butyl bromide or butyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the chloro substituent to a hydrogen atom, resulting in the formation of the corresponding dechlorinated product.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, forming various derivatives.
Addition: The imidazole ring can participate in addition reactions with electrophiles, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Addition: Electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated products.
Substitution: Formation of various substituted derivatives.
Addition: Formation of substituted imidazole derivatives.
科学的研究の応用
[1-Butyl-4-chloro-2-(2,6-dimethylphenyl)-1H-imidazol-5-yl]methanol: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of [1-Butyl-4-chloro-2-(2,6-dimethylphenyl)-1H-imidazol-5-yl]methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may affect various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
類似化合物との比較
[1-Butyl-4-chloro-2-(2,6-dimethylphenyl)-1H-imidazol-5-yl]methanol: can be compared with other imidazole derivatives:
- Uniqueness : The presence of the hydroxyl group in This compound imparts unique chemical reactivity and potential biological activity compared to its analogs.
Similar Compounds:
特性
CAS番号 |
832155-02-9 |
|---|---|
分子式 |
C16H21ClN2O |
分子量 |
292.80 g/mol |
IUPAC名 |
[3-butyl-5-chloro-2-(2,6-dimethylphenyl)imidazol-4-yl]methanol |
InChI |
InChI=1S/C16H21ClN2O/c1-4-5-9-19-13(10-20)15(17)18-16(19)14-11(2)7-6-8-12(14)3/h6-8,20H,4-5,9-10H2,1-3H3 |
InChIキー |
PKSXVOJZIWQWSG-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=C(N=C1C2=C(C=CC=C2C)C)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14192636.png)

![2-[4-(4-Chlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B14192640.png)
![Methyl 4-[(2-bromo-5-fluorophenyl)methoxy]benzoate](/img/structure/B14192641.png)
![3-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-5-phenylphenazin-5-ium chloride](/img/structure/B14192643.png)
![3-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxypropanamide](/img/structure/B14192647.png)

